N-Phenylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGWFWQVYXATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168371 | |
| Record name | Benzenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-25-7 | |
| Record name | N-Phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Reaction Optimization for N Phenylbenzenesulfonamide and Its Derivatives
Established Laboratory Synthesis Routes and Their Methodological Evolution
The primary and most traditional method for synthesizing N-Phenylbenzenesulfonamide is through the reaction of an amine with a sulfonyl chloride. Over time, this fundamental reaction has been refined and adapted, leading to more efficient and specialized protocols.
The formation of the sulfonamide bond in this compound is typically achieved via an amidation reaction, specifically by reacting aniline (B41778) with benzenesulfonyl chloride. researchgate.net This reaction is highly efficient and generally proceeds to completion. researchgate.net The core of research in this area has been the optimization of reactants, solvents, and catalysts to maximize yield and simplify purification.
The straightforward condensation of aniline and benzenesulfonyl chloride is the most common pathway to this compound. sapub.org The optimization of this reaction often involves adjusting the stoichiometric ratios of the reactants to minimize the formation of side products. For instance, using a slight excess of the sulfonyl chloride can help drive the reaction to completion, but may also necessitate more rigorous purification to remove unreacted starting material.
The choice of solvent significantly influences the kinetics and outcome of the sulfonylation reaction. Polar aprotic solvents are known to accelerate the formation of sulfonamides. Studies have shown that solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are effective for this synthesis. cbijournal.com For example, using THF as a solvent can result in yields of approximately 90%. While polar aprotic solvents like DMF and DMSO can speed up the reaction, they may also complicate the purification process. The effect of solvent polarity on the absorption spectra of N-(substitutedphenyl)benzene sulphonamides has also been a subject of study. nih.gov In some cases, the reaction can be performed in a two-phase system, where an aqueous phase contains the base and the organic phase contains the reactants and product. wikipedia.org
Table 1: Effect of Solvent and Base on the Yield of this compound
| Base | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pyridine (B92270) | Tetrahydrofuran (THF) | ~90 | cbijournal.com |
| Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | ~85 | cbijournal.com |
| Triethylamine (TEA) | Tetrahydrofuran (THF) | 86 | cbijournal.com |
| Sodium Hydroxide (B78521) (NaOH) | Water/DCM (two-phase) | ~44 | cbijournal.com |
The reaction between aniline and benzenesulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. A base is crucial to neutralize this acid, which shifts the reaction equilibrium towards the formation of the desired this compound. Both organic and inorganic bases are used. Organic bases such as pyridine and triethylamine (TEA) are commonly employed and often lead to high yields. cbijournal.com For instance, using pyridine as a base in THF can achieve yields of around 90%, while TEA in DCM yields about 85%. Inorganic bases like sodium hydroxide (NaOH) and potassium carbonate have also been explored, though they sometimes result in lower yields due to side reactions. cbijournal.com
The Schotten-Baumann reaction, traditionally used for synthesizing amides and esters, can be adapted for the synthesis of sulfonamides. wikipedia.orgjk-sci.com This method involves the reaction of an amine with an acyl halide in the presence of a base, typically in a two-phase solvent system. wikipedia.org A modified Schotten-Baumann reaction has been successfully used for the synthesis of various N-alkylbenzenesulfonamides. researchgate.netresearchgate.net This approach is versatile and widely used in organic synthesis. wikipedia.org
In a push towards greener and more efficient chemistry, solvent-free and microwave-assisted methods for synthesizing this compound have been developed.
Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant advantages by reducing waste and often simplifying work-up procedures. The condensation of aniline with p-toluenesulfonyl chloride has been shown to proceed rapidly at room temperature without any solvent. sapub.org In some protocols, catalysts like zinc oxide nanoparticles (ZnO-NPs) are used to facilitate the chemoselective synthesis of sulfonamides under solvent-free conditions, achieving yields as high as 95%. cbijournal.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in organic synthesis. ycmou.ac.inrsc.org For the synthesis of sulfonamide derivatives, microwave-assisted methods can shorten reaction times from hours to mere minutes. ycmou.ac.in For example, the synthesis of certain sulfonamide Schiff bases, which takes 12-18 hours with conventional heating, can be completed in 4-6 minutes under microwave irradiation. ycmou.ac.in Pilot studies on this compound synthesis have demonstrated a 20% reduction in reaction time when irradiated at 80°C. Another study reported the synthesis of a sulfonamide in 20 minutes at 80°C using microwave irradiation. cbijournal.com These methods are often associated with high yields and the formation of high-quality products. ycmou.ac.inscielo.br
Table 2: Comparison of Synthesis Protocols for Sulfonamides
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional (Pyridine/THF) | Pyridine, Room Temp | 6-8 hours | ~90 | cbijournal.com |
| Solvent-Free | ZnO-Nanoparticles | - | 95 | cbijournal.com |
| Solvent-Free | Room Temperature | Immediate | High | sapub.org |
| Microwave-Assisted | 80°C | 20 min | 95 | cbijournal.com |
Solvent Effects on Reaction Kinetics and Purification
Electrochemical Synthesis Approaches for N-Arylsulfonamides
Electrochemical synthesis is gaining traction as a cost-effective and environmentally friendly alternative to conventional methods for producing sulfonamides. bohrium.com This approach utilizes electrons as clean reagents, often eliminating the need for hazardous materials and simplifying product separation and purification. bohrium.comresearchgate.net Key advantages include the ability to conduct reactions at room temperature and pressure, low energy consumption, and high scalability. bohrium.com Voltammetric and coulometric studies are instrumental in predicting operating parameters and investigating the reactivity of substrates, allowing for precise control over reaction thermodynamics and kinetics. bohrium.com
Reductive Controlled Potential Electrolysis of Dinitrobenzene
A notable application of electrochemical synthesis is the reductive controlled potential electrolysis of dinitrobenzene (DNB) to produce N-arylsulfonamide derivatives. researchgate.net This method involves the controlled reduction of a nitro group on the dinitrobenzene molecule. researchgate.net In the presence of arylsulfinic acids, this process can be paired, meaning simultaneous reduction at the cathode and oxidation at the anode occur, leading to high energy efficiency. bohrium.comresearchgate.net
The mechanism of DNB electroreduction has been studied using cyclic voltammetry, chronoamperometry, and controlled potential electrolysis. researchgate.net In the presence of a proton donor, the transformation of only one nitro group is typically observed. researchgate.net The process involves the formation of dinitro radical anions and subsequently dinitro diradical anions. researchgate.net The selectivity of the reaction is governed by the reactions of these radical anion intermediates. researchgate.net Key steps include the protonation of nitrosonitrobenzene radical anions and the cleavage of the N-O bond in N-(nitrophenyl)-hydroxylamine radical anions. researchgate.net
Tunable Electrochemical Processes for Selective Product Formation
A significant advantage of electrochemical synthesis is the ability to tune the reaction to form different products by simply adjusting the applied potential. researchgate.netnih.gov This "tunable" characteristic allows for selective synthesis. For instance, in the reductive electrolysis of dinitrobenzene in the presence of arylsulfinic acids, applying a potential of -0.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode can selectively produce N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. researchgate.netnih.gov By shifting the potential to -1.1 V vs. Ag/AgCl, the final products become N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide (B165840) derivatives. researchgate.netnih.gov
This level of control highlights the power of electrochemistry as a tool for synthesizing specific organic compounds. researchgate.netnih.gov The process can be carried out in an aqueous solution with a phosphate (B84403) buffer at a controlled pH. researchgate.net
Table 1: Potential-Dependent Product Formation in the Electrochemical Synthesis of N-Arylsulfonamides
| Applied Potential (vs. Ag/AgCl) | Predominant Product |
| -0.4 V | N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives |
| -1.1 V | N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives |
This table illustrates the tunable nature of electrochemical synthesis, where varying the electrical potential leads to different major products from the same starting materials. Data sourced from scientific research on tunable pair electrochemical processes. researchgate.netnih.gov
Industrial Production Techniques and Scale-Up Considerations
The industrial-scale synthesis of this compound prioritizes cost-effectiveness, reproducibility, and high purity. While the fundamental reaction of reacting aniline with benzenesulfonyl chloride remains, several modifications are implemented for large-scale production.
Implementation of Continuous Flow Systems
Continuous flow systems are increasingly being adopted for the industrial synthesis of sulfonamides. researchgate.netnih.gov These systems offer significant advantages over traditional batch processing, including improved safety, enhanced reaction kinetics, and greater consistency between batches. researchgate.net In a continuous flow setup, reactants are pumped through reactor coils where the reaction occurs. mit.edu This allows for precise control over parameters like temperature and pressure, which is critical for maintaining reaction efficiency and product quality on a large scale. The residence time of the reactants in the reactor is determined by the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions. mit.edu These systems can be assembled from readily available components and can be configured for multi-step syntheses. researchgate.netmit.edu
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonamides
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Higher risk with large volumes of reactants and exothermic reactions. | Improved safety due to smaller reaction volumes at any given time. researchgate.net |
| Scalability | Scaling up can be challenging and may require significant process redesign. | More easily scalable by extending the operation time or running parallel systems. bohrium.com |
| Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |
| Efficiency | Can have longer reaction times and more complex workups. | Often results in accelerated reaction kinetics and simplified workup. researchgate.net |
Large-Scale Purification Methods
For industrial-scale production, efficient and scalable purification methods are essential. While laboratory-scale purification might involve column chromatography, large-scale operations typically rely on crystallization and distillation.
Crystallization : The crude this compound can be dissolved in a hot solvent, such as ethanol, and then gradually cooled to induce the formation of crystals. Recrystallization from a solvent mixture like ethanol/water or hexane/ethyl acetate (B1210297) can yield high-purity products.
Distillation : For large batches, fractional distillation under reduced pressure (e.g., 20–30 mmHg) can be used to isolate the compound at its boiling point of 180–190°C.
These methods are more cost-effective and practical for the large quantities of material handled in an industrial setting.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems have been explored to enhance the efficiency and selectivity of the sulfonamidation reaction.
In recent years, magnetic nanocatalysts have gained significant attention due to their high catalytic activity, large surface area, and ease of separation and reusability. researchgate.netjsynthchem.com One such promising catalyst is Fe3O4@DAPA-Pd(0), a palladium(0) complex immobilized on 2,3-diaminopropionic acid-coated magnetite nanoparticles. researchgate.net This nanocatalyst has demonstrated high efficiency in the one-pot, three-component synthesis of sulfonamide derivatives. researchgate.net
The synthesis using Fe3O4@DAPA-Pd(0) typically involves the reaction of aryl or heteroaryl iodides, amines, and sulfur dioxide (SO2) in the presence of a base like potassium bicarbonate (KHCO3) and an ionic liquid as the solvent. researchgate.net The catalyst exhibits high magnetic properties, allowing for easy recovery using an external magnet and can be reused for multiple cycles without a significant loss of activity. researchgate.netbiolmolchem.com Transmission electron microscopy (TEM) and X-ray diffraction (XRD) analyses have confirmed the nanometer-scale particle size (10-25 nm) of this catalyst. researchgate.net
Other related magnetic nanocatalyst systems, such as CuFe2O4@SiO2 and Fe3O4@Arginine-Pd(0), have also been successfully employed for the synthesis of sulfonamides. biolmolchem.combiolmolchem.com These catalysts offer the advantages of structural stability and recyclability, making them environmentally friendly alternatives to traditional homogeneous catalysts. biolmolchem.combiolmolchem.com For instance, Fe3O4@Arginine-Pd(0) has been used for the synthesis of sulfonamides from bromoaryl and aniline derivatives and can be regenerated for at least eight consecutive cycles. biolmolchem.com Similarly, a copper complex immobilized on magnetic chitosan (B1678972) has been effective in the N-arylation of primary sulfonamides. researchgate.net
Table 1: Comparison of Nanocatalysts in Sulfonamide Synthesis
| Catalyst | Reactants | Key Features |
|---|---|---|
| Fe3O4@DAPA-Pd(0) | Aryl/heteroaryl iodides, amines, SO2 | High efficiency, reusability, operates in ionic liquid. researchgate.net |
| CuFe2O4@SiO2 | Not specified | Good structural stability, recyclable. biolmolchem.com |
| Fe3O4@Arginine-Pd(0) | Bromoaryl and aniline derivatives | Recyclable for at least 8 cycles, green solvent (n-hexane). biolmolchem.com |
| Fe3O4@SiO2-Imine/Thio-Cu(II) | Aryl iodides and sulfonamides | Recyclable for at least 7 cycles, eco-friendly conditions. researchgate.net |
| MNPs‐AHBA‐Cu | Sulfonyl chlorides and aromatic amines | High efficiency in PEG solvent. jsynthchem.com |
Transition metal fluorides adsorbed on solid supports represent another class of effective catalysts for sulfonamide synthesis. nih.govresearchgate.net A notable example is iron(III) fluoride (B91410) (FeF3) adsorbed on molecular sieves (4 Å). nih.govresearchgate.net This solid-supported catalyst has been successfully utilized for the preparation of a variety of sulfonamides. nih.govresearchgate.net
The catalyst is prepared by a simple procedure of dissolving the transition metal salt in water, mixing with crushed molecular sieves, and evaporating the water. researchgate.net Characterization using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) has been performed. nih.govresearchgate.net The FeF3/MS 4 Å catalyst demonstrates a smooth spherical morphology with an average size of 100 nm. researchgate.net This catalytic system has also been extended to the synthesis of other heterocyclic compounds like indoles, 1H-tetrazoles, and 1,4-dihydropyridines. nih.govresearchgate.net The use of solid supports facilitates easy separation of the catalyst from the reaction mixture, contributing to greener synthetic protocols. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds in the synthesis of N-arylsulfonamides. These methods often offer high efficiency and functional group tolerance. lookchem.com One approach involves the palladium-catalyzed desulfitative arylation of sulfonamides with sodium arylsulfinates. lookchem.com This reaction proceeds via a Pd(II)/Ag(I)-mediated system and does not require an external ligand, releasing sulfur dioxide as a byproduct. lookchem.com
Another palladium-catalyzed method is the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov While this produces sulfinamides, they can be readily oxidized to the corresponding sulfonamides. This approach is advantageous as it avoids the use of pre-functionalized sulfur reagents and tolerates a wide range of functional groups. nih.gov The synthesis of planar chiral ferrocene (B1249389) sulfonamides has also been achieved through palladium-catalyzed asymmetric C-H activation. sioc-journal.cn
Transition Metal Fluoride-Based Solid Support Catalysts
Derivatization Strategies and Functional Group Transformations
This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through various functional group transformations. Oxidation and reduction reactions are fundamental strategies to modify the core structure and introduce new functionalities.
The sulfonamide group in this compound can be subjected to oxidation, although the sulfur atom is already in a high oxidation state (+6). More commonly, oxidation reactions target other parts of the molecule, such as the phenyl rings, if they bear susceptible functional groups. For instance, if a methyl group were present on one of the aromatic rings, it could be oxidized to a carboxylic acid.
In a broader context of sulfonamide chemistry, oxidation can refer to the conversion of sulfinamides to sulfonamides. nih.gov Common oxidizing agents for various organic transformations that could be applied to derivatives of this compound include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). The specific products formed would depend on the exact substrate and reaction conditions. For example, oxidation of certain sulfonamide derivatives can lead to the formation of sulfonic acids.
Reduction reactions of this compound primarily target the sulfonamide linkage. The sulfonamide group is generally stable, but under specific conditions, it can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave the sulfur-nitrogen bond to yield the corresponding amine and a reduced sulfur species. Sodium borohydride (B1222165) (NaBH4) is another common reducing agent, though it is generally less reactive than LiAlH4.
A notable application of reduction is seen in the synthesis of benzothiadiazine and 1-(phenylsulfonyl)-1H-benzimidazole derivatives from 2-nitro-N-phenylbenzenesulfonamide. acs.orgnih.gov In this tandem reaction, stannous chloride (SnCl2) in isopropanol (B130326) is used to reduce the nitro group, which then participates in a cascade of reactions including ammonolysis, condensation, and deamination to form the final heterocyclic products. acs.orgnih.gov
Table 2: Common Reagents for Oxidation and Reduction of this compound and its Derivatives
| Reaction Type | Reagent | Major Products | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Sulfonic acids (from derivatives) | |
| Hydrogen peroxide (H2O2) | Oxidized derivatives | ||
| Reduction | Lithium aluminum hydride (LiAlH4) | Amines | |
| Sodium borohydride (NaBH4) | Reduced derivatives | ||
| Stannous chloride (SnCl2) | Amines (from nitro derivatives) | acs.orgnih.gov |
Substitution Reactions and Halogenated Derivatives
Substitution reactions are fundamental to the functionalization of this compound, allowing for the introduction of various substituents onto its aromatic rings. Halogenated derivatives, in particular, are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions and other transformations.
A notable development in this area is the metal-promoted tandem nitration and halogenation of this compound to produce N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This one-pot synthesis demonstrates high chemoselectivity and functional group compatibility. rsc.org The reaction typically involves a nitrate (B79036) source, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and a halogen source. rsc.org The process is generally carried out in a sealed tube at elevated temperatures. rsc.org
The choice of base, nitrate, halogen source, and solvent significantly influences the reaction's outcome. For instance, using Cu(NO₃)₂·3H₂O as the nitrate source and N-bromosuccinimide (NBS) as the bromine source in dimethylformamide (DMF) can yield the desired product in high yields. rsc.org The reaction conditions can be optimized by adjusting parameters such as temperature and reaction time to maximize the yield of the halogenated and nitrated product. rsc.org
Table 1: Optimization of Tandem Nitration and Halogenation of this compound rsc.org
| Entry | Nitrate Source | Halogen Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(NO₃)₂·3H₂O | NBS | K₂CO₃ | DMF | 120 | 85 |
| 2 | Fe(NO₃)₃·9H₂O | NBS | K₂CO₃ | DMF | 120 | 78 |
| 3 | NH₄NO₃/Fe(NO₃)₃·9H₂O | NBS | K₂CO₃ | DMF | 120 | 82 |
| 4 | Cu(NO₃)₂·3H₂O | NCS | K₂CO₃ | DMF | 120 | 75 |
Reaction conditions: this compound (0.2 mmol), base (0.3 mmol), nitrate (0.3 mmol), halogen (0.4 mmol), and solvent (2.0 mL) in a sealed tube under an air atmosphere stirred for 12 h. Isolated yield.
Regioselective Functionalization of Aromatic Rings
Regioselective functionalization is critical for controlling the precise position of new substituents on the aromatic rings of this compound. The directing effects of the existing sulfonamide and phenyl groups play a significant role in determining the outcome of electrophilic aromatic substitution reactions.
The dinitrification of this compound to synthesize N-(2,4-dinitrophenyl)benzenesulfonamide is a key example of regioselective functionalization. sioc-journal.cn A highly efficient method for this transformation involves the use of sodium nitrate (NaNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in 1,2-dichloroethane (B1671644) (DCE) under an air atmosphere at 130 °C. sioc-journal.cn This reaction demonstrates excellent regioselectivity, with the nitro groups being introduced at the ortho and para positions of the aniline ring. sioc-journal.cn The substrate scope of this reaction has been explored with various substituted N-phenylbenzenesulfonamides, showing that electron-donating and electron-withdrawing groups on the phenyl ring of the benzenesulfonamide moiety are well-tolerated. sioc-journal.cn
Table 2: Substrate Scope for the Dinitrification of N-Phenylbenzenesulfonamides sioc-journal.cn
| Entry | Substituent on Benzenesulfonamide Ring | Product | Yield (%) |
| 1 | H | N-(2,4-dinitrophenyl)benzenesulfonamide | 95 |
| 2 | 4-Methyl | N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide | 93 |
| 3 | 4-Methoxy | N-(2,4-dinitrophenyl)-4-methoxybenzenesulfonamide | 89 |
| 4 | 4-Chloro | 4-chloro-N-(2,4-dinitrophenyl)benzenesulfonamide | 91 |
| 5 | 4-Bromo | 4-bromo-N-(2,4-dinitrophenyl)benzenesulfonamide | 90 |
Reaction conditions: N-phenylbenzenesulfonamides (0.2 mmol), NaNO₃ (0.6 mmol), (NH₄)₂S₂O₈ (0.8 mmol), DCE (2 mL), air atmosphere, 130 °C, 3 h, isolated yield.
Rhodium-catalyzed C-H cyanation has emerged as a powerful tool for the direct introduction of a nitrile group into aromatic rings. nih.gov While direct cyanation of this compound itself is not extensively detailed, the methodology has been successfully applied to arenes using a user-friendly cyanating reagent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is a derivative of this compound. nih.govnih.gov This reaction proceeds with a rhodium catalyst and can be directed by various functional groups on the arene substrate. nih.govrsc.org The process is tolerant of a wide range of synthetically important functional groups. nih.gov The development of such C-H functionalization reactions provides a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates.
Dinitrification of this compound
Coupling Reactions (e.g., Suzuki-Miyaura)
Halogenated derivatives of this compound are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For instance, a halogenated this compound derivative can be coupled with a boronic acid to generate more complex biaryl structures. nih.gov The Suzuki-Miyaura coupling is known for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it a versatile tool in organic synthesis. mdpi.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. wikipedia.org While specific examples detailing the Suzuki-Miyaura coupling of this compound derivatives are part of broader synthetic sequences, the general applicability of this reaction to aryl halides makes it a relevant and powerful method for the further functionalization of halogenated N-Phenylbenzenesulfonamides. mdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation of N Phenylbenzenesulfonamide
Comprehensive Spectroscopic Characterization Techniques
Modern analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), are indispensable for the unambiguous identification and structural analysis of N-phenylbenzenesulfonamide. nih.gov
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the two aromatic rings and the amine proton. The chemical shift (δ) of a proton is influenced by its local electronic environment, with electronegative atoms and aromatic systems typically causing a downfield shift (higher ppm value). libretexts.org
The aromatic protons of this compound generally appear as a complex multiplet in the region of δ 7.0–7.9 ppm. For instance, in a derivative like 2-amino-N-phenylbenzenesulfonamide, the aromatic protons are observed between δ 6.46 and 7.49 ppm, while the amine (NH) proton of the sulfonamide group appears as a singlet at δ 10.21 ppm in DMSO-d6. rsc.org The specific chemical shifts and splitting patterns depend on the substitution pattern of the phenyl rings. The protons on the phenyl ring attached to the nitrogen atom typically resonate at slightly different frequencies than those on the benzenesulfonyl ring. The proton attached to the nitrogen (N-H) is often broad and its chemical shift can be variable, appearing further downfield. farmaciajournal.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives Note: The exact chemical shifts for the parent this compound can vary based on the solvent and experimental conditions. Data for derivatives are provided for illustrative purposes.
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |
|---|---|---|---|
| Aromatic Protons | 7.06 - 7.25 | Multiplet | 4-Methyl-N-phenylbenzenesulfonamide |
| Aromatic Protons | 7.69 (d, J = 8.0 Hz) | Doublet | 4-Methyl-N-phenylbenzenesulfonamide |
| Sulfonamide N-H | 10.21 | Singlet (broad) | 2-amino-N-phenylbenzenesulfonamide |
Data sourced from The Royal Society of Chemistry and supporting information from a study on N-arylation. rsc.orgrsc.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the aromatic rings of this compound resonate in the typical downfield region for sp²-hybridized carbons, generally between δ 115 and 145 ppm. The carbon atom attached to the sulfonamide group and the one attached to the nitrogen atom can be distinguished based on their chemical environments.
For example, in the analogue 4-Methyl-N-phenylbenzenesulfonamide, the aromatic carbons appear at δ 121.4, 125.2, 127.3, 129.3, 129.7, 136.0, 136.6, and 143.9 ppm. rsc.org In another derivative, 2-amino-N-phenylbenzenesulfonamide, the aromatic carbon signals are observed at δ 115.38, 117.36, 119.02, 119.51, 123.95, 129.54, 130.05, 134.37, 138.22, and 146.84 ppm. rsc.org These values help in confirming the carbon skeleton of the molecule.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Representative Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|
| Aromatic C-H & C-C | 121.4 - 136.6 | 4-Methyl-N-phenylbenzenesulfonamide |
| Aromatic C-S & C-N | 136.0, 136.6 | 4-Methyl-N-phenylbenzenesulfonamide |
| Aromatic C-SO₂ | 143.9 | 4-Methyl-N-phenylbenzenesulfonamide |
| Aromatic Carbons | 115.38 - 146.84 | 2-amino-N-phenylbenzenesulfonamide |
Data sourced from The Royal Society of Chemistry and supporting information from a study on N-arylation. rsc.orgrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for the N-H group, the S=O bonds of the sulfonamide, and the aromatic C-H and C=C bonds. researchgate.net
The key vibrational frequencies confirm the presence of the sulfonamide linkage. The asymmetric and symmetric stretching vibrations of the S=O group are prominent and typically found in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration appears as a distinct band, usually around 3300-3200 cm⁻¹. researchgate.net
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | ~3250 |
| C-H Stretch (Aromatic) | ~3100 - 3000 |
| S=O Asymmetric Stretch | ~1330 |
| S=O Symmetric Stretch | ~1170 |
| C-N Stretch | ~1350 - 1200 |
Data sourced from studies published by ResearchGate and NIST. researchgate.netnist.gov
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Organic molecules with chromophores, such as the aromatic rings and the sulfonamide group in this compound, absorb UV or visible light, promoting electrons from a ground electronic state to an excited state. shu.ac.uk
The UV-Vis spectrum of this compound, when measured in ethanol, exhibits strong absorption bands characteristic of π→π* electronic transitions associated with the conjugated aromatic systems. researchgate.netresearchgate.net These transitions, which involve the excitation of electrons from pi bonding (π) orbitals to pi antibonding (π*) orbitals, typically occur in the 200-400 nm range and have high molar absorptivity. shu.ac.uk A study reported an experimental absorption maximum (λₘₐₓ) for this compound in ethanol, which is indicative of these electronic transitions. researchgate.net
Table 4: Electronic Transition Data for this compound
| Solvent | λₘₐₓ (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~265-280 | π→π* |
Data sourced from studies on analogous sulfonamides and theoretical analyses. researchgate.netresearchgate.net
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight is 233.29 g/mol . nih.gov
Under mass spectrometry conditions, particularly with collisional activation, the deprotonated molecule ([M-H]⁻) of this compound undergoes characteristic fragmentation. A well-known pathway is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. acs.orgnist.gov This fragmentation leads to the formation of an ion at m/z 168. nist.gov
Further fragmentation pathways for the deprotonated molecule include:
Formation of an anilide anion: A fragment ion is observed at m/z 92, corresponding to the anilide anion. This is formed via a mechanism involving the specific transfer of a hydrogen atom from the ortho position of the benzenesulfonamide (B165840) ring. acs.orgresearchgate.net
Inter-annular H₂ loss: The m/z 168 ion can subsequently lose a molecule of dihydrogen (H₂) to form a carbazolide anion at m/z 166. acs.org
Phenyl radical loss: The molecule can also lose a phenyl radical, resulting in a radical ion with a mass-to-charge ratio of 155. acs.org
These distinct fragmentation patterns serve as a fingerprint for the structural confirmation of this compound and its derivatives.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
X-ray Crystallography and Solid-State Structural Analysis
While the specific single-crystal X-ray diffraction data for the parent this compound is not detailed in the available literature, extensive studies on its substituted derivatives provide a comprehensive understanding of its likely solid-state structure and packing motifs. A 2014 study confirmed the synthesis and growth of high-quality single crystals of this compound, and its structure was analyzed using density functional theory and compared with experimental spectroscopic data. iucr.org The following sections draw upon the detailed crystallographic data of closely related analogs to infer the structural characteristics of this compound.
Crystal System and Space Group Determination
The crystal system and space group for a molecule are determined by the symmetry of its crystal lattice. nih.govresearchgate.net Analysis of various this compound derivatives reveals a strong preference for the monoclinic crystal system. However, triclinic systems are also observed, depending on the substitution pattern.
| Compound | Crystal System | Space Group | Reference |
| 4-Nitro-N-phenylbenzenesulfonamide | Monoclinic | Cc | acs.orgiucr.org |
| 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | Monoclinic | P2₁/c | nih.gov |
| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | Monoclinic | C2/c | iucr.org |
| 4-Chloro-2-methyl-N-phenylbenzenesulfonamide | Triclinic | P-1 | iucr.org |
| 2,5-Dimethoxy-N-phenylbenzenesulfonamide | Triclinic | P-1 | |
| 4-Methyl-N-phenylbenzenesulfonamide | Monoclinic | P2₁/c |
Table 4: Crystal Systems and Space Groups of this compound Derivatives.
The prevalence of the monoclinic system, particularly with the P2₁/c space group, suggests that the parent this compound likely crystallizes in a similar arrangement.
Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound derivatives is characterized by specific bond lengths, angles, and the relative orientation of the two aromatic rings. The molecule typically adopts a non-planar, L-shaped, or twisted conformation.
| Compound | Dihedral Angle (Rings) | C-S-N-C Torsion Angle | Reference |
| 4-Nitro-N-phenylbenzenesulfonamide | 36.19 (18)° | 61.89 (32)° | acs.org |
| 2,5-Dimethoxy-N-phenylbenzenesulfonamide | 89.17 (9)° | -62.9 (2)° | |
| 4-Methyl-N-phenylbenzenesulfonamide | 68.4 (1)° | -51.6 (3)° | |
| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | 51.48 (5)° | N/A | iucr.org |
| 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | 33.99 (2)° & 43.70 (3)° | N/A | nih.gov |
Table 5: Selected Dihedral and Torsion Angles in this compound Derivatives.
The bond lengths within the sulfonamide bridge (S=O, S-N, S-C) are generally consistent across different derivatives and align with standard values. For example, in 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, the average S=O bond length is 1.4213 (13) Å, the S-N bond is 1.6822 (9) Å, and the S-C bond is 1.7546 (17) Å. iucr.org
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound derivatives is predominantly governed by intermolecular hydrogen bonds, particularly involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors. These interactions lead to the formation of distinct supramolecular motifs.
Commonly observed motifs include:
Centrosymmetric Dimers: Molecules link via pairs of N-H···O hydrogen bonds to form R²₂(8) ring motifs. This is seen in compounds like 2,5-Dimethoxy-N-phenylbenzenesulfonamide and 4-Methyl-N-phenylbenzenesulfonamide.
Chains: N-H···O hydrogen bonds can link molecules into infinite C(4) chains. This pattern is observed in the crystal structure of 4-Nitro-N-phenylbenzenesulfonamide. acs.org
In addition to these strong hydrogen bonds, the crystal packing is often consolidated by weaker interactions such as C-H···O, C-H···π, and van der Waals forces, which help to build three-dimensional networks. iucr.org For instance, in 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, weak C-H···O hydrogen bonds link the molecules into a 3D network. iucr.org The interplay of these various intermolecular forces dictates the final crystal architecture.
Pi-Pi Stacking Interactions
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
For derivatives of this compound, Hirshfeld analysis reveals the relative importance of different non-covalent interactions. In a study of (E)-N-(2-styrylphenyl)benzenesulfonamide, the analysis showed that the most significant contributions to the crystal packing were from H···H (40.1%), C···H/H···C (37.1%), and O···H/H···O (19.7%) contacts. nih.gov This highlights the prevalence of van der Waals forces (H···H) and C-H···π interactions. A similar analysis on 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide quantified the major contacts as H···H (30.2%), N···H/H···N (22.3%), C···H/H···C (17.9%), and O···H/H···O (15.4%). researchgate.netiucr.org The significant percentage of N···H contacts points to the importance of C-H···N hydrogen bonds in that specific structure. These analyses provide a detailed fingerprint of the forces holding the crystal lattice together.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound Derivatives
| Intermolecular Contact Type | (E)-N-(2-styrylphenyl)benzenesulfonamide [%] nih.gov | 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide [%] researchgate.netiucr.org |
|---|---|---|
| H···H | 40.1 | 30.2 |
| C···H / H···C | 37.1 | 17.9 |
| O···H / H···O | 19.7 | 15.4 |
| N···H / H···N | 1.3 | 22.3 |
| C···C | 1.4 | 5.0 |
| O···C / C···O | 0.4 | 6.0 |
| Other Contacts | <1.0 | <3.0 |
Advanced Computational and Theoretical Studies of N Phenylbenzenesulfonamide
Density Functional Theory (DFT) Calculations and Quantum Chemical Methods
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the properties of molecular systems. researchgate.netnih.gov DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-31G(d,p), have been successfully applied to N-Phenylbenzenesulfonamide. researchgate.netnih.gov These methods are used to calculate a wide array of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as molecular orbitals and electrostatic potential. researchgate.netnih.gov The accuracy of these theoretical calculations is often validated by comparing the results with experimental data, such as that obtained from FT-IR, FT-Raman, and X-ray diffraction studies, showing a good correlation. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. inpressco.com For this compound, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine its optimized geometric parameters, including bond lengths and bond angles. researchgate.netnih.gov These calculated values are generally in good agreement with experimental data obtained from X-ray crystallography, confirming the reliability of the computational model. researchgate.net
Conformational analysis further explores the molecule's flexibility by examining the energy changes associated with the rotation around specific bonds. nih.govmdpi.com In this compound, the key dihedral angles are those defining the orientation of the two phenyl rings with respect to the central sulfonamide bridge, specifically the C11–N10–S7–C1 and N10–S7–C1–C6 torsions. researchgate.net A potential energy surface scan, performed by systematically varying these dihedral angles while relaxing all other geometric parameters, reveals the molecule's stable conformers. researchgate.net The results indicate that the conformation is bent at the sulfur atom, and the two benzene (B151609) rings are significantly tilted relative to each other. researchgate.netnih.gov
Table 1: Selected Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | S7-O8 | 1.46 |
| S7-O9 | 1.46 | |
| S7-N10 | 1.67 | |
| S7-C1 | 1.78 | |
| N10-C11 | 1.42 | |
| Bond Angle (°) | O8-S7-O9 | 120.7 |
| O8-S7-N10 | 106.8 | |
| O9-S7-C1 | 108.6 | |
| N10-S7-C1 | 101.4 | |
| S7-N10-C11 | 125.1 | |
| Dihedral Angle (°) | C11-N10-S7-C1 | -51.6 |
| N10-S7-C1-C6 | 80.9 |
Data sourced from Govindarasu et al. (2014). The atom numbering corresponds to the standard representation used in the study.
Theoretical vibrational frequency calculations are crucial for the assignment and interpretation of experimental infrared (IR) and Raman spectra. science.gov Using DFT at the B3LYP/6-31G(d,p) level, the harmonic vibrational frequencies of this compound can be computed. researchgate.netnih.gov While the calculated frequencies are typically higher than the experimental ones due to the harmonic approximation, they can be scaled using appropriate factors to achieve excellent agreement with experimental FT-IR and FT-Raman data. tpcj.org
This correlation allows for a detailed and confident assignment of the observed vibrational bands to specific modes of molecular motion, such as stretching, bending, and torsional vibrations of the functional groups. science.gov For this compound, key assignments include the N-H stretching, asymmetric and symmetric SO2 stretching, C-N stretching, and C-S stretching modes. The close match between the scaled theoretical wavenumbers and the experimental spectra validates the accuracy of the optimized molecular geometry and the computational method used. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
| N-H Stretch | 3254 | 3259 | 3260 |
| C-H Stretch (Aromatic) | 3068 | 3072 | 3070 |
| SO₂ Asymmetric Stretch | 1327 | 1329 | 1328 |
| SO₂ Symmetric Stretch | 1157 | 1159 | 1158 |
| C-S Stretch | 721 | 722 | 720 |
| C-N Stretch | 910 | 912 | 911 |
Data sourced and adapted from Govindarasu et al. (2014). Calculated values are based on DFT B3LYP/6-31G(d,p) computations.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. materialsciencejournal.org
A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, DFT calculations show the distribution of these orbitals. The HOMO is typically localized on the N-phenylamine moiety, whereas the LUMO is distributed over the benzenesulfonyl group. researchgate.net This distribution indicates that the N-phenylamine part is the primary site for electron donation. The calculated energy gap provides a quantitative measure of the molecule's stability. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| E(HOMO) | -6.54 |
| E(LUMO) | -1.45 |
| Energy Gap (ΔE) | 5.09 |
Data sourced from Govindarasu et al. (2014), calculated at the B3LYP/6-31G(d,p) level.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential regions. researchgate.net
Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue and green colors represent regions of positive potential, which are electron-poor and are favorable sites for nucleophilic attack. ijnc.ir In this compound, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl group, making them the primary sites for electrophilic interaction. researchgate.net The hydrogen atom of the N-H group and the hydrogen atoms of the phenyl rings exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.denih.gov It is particularly effective for analyzing charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. stackexchange.com
The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. researchgate.net For instance, strong interactions are observed from the lone pair orbitals of the sulfonyl oxygens (LP(O)) to the antibonding orbitals of the S-N and S-C bonds (σ(S-N) and σ(S-C)). Similarly, intramolecular charge transfer from the π orbitals of the phenyl rings to the antibonding π* orbitals of adjacent C-C bonds stabilizes the molecule. researchgate.netresearchgate.net These interactions confirm the delocalization of charge across the sulfonamide bridge and the phenyl rings.
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (2) O8 | σ* (S7-N10) | 10.45 |
| LP (2) O9 | σ* (S7-C1) | 9.88 |
| LP (1) N10 | σ* (S7-O8) | 5.21 |
| π (C1-C6) | π* (C2-C3) | 20.15 |
| π (C11-C16) | π* (C12-C13) | 21.34 |
Data represents typical strong interactions identified in NBO analysis for this compound, sourced from Govindarasu et al. (2014).
Quantum chemical calculations provide access to a range of global reactivity descriptors that quantify the chemical behavior of a molecule. nih.govekb.eg These descriptors are typically derived from the HOMO and LUMO energies based on Koopman's theorem. researchgate.net
Key descriptors for this compound that have been calculated include: researchgate.net
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
These calculated parameters provide a quantitative framework for understanding the reactivity of this compound, complementing the qualitative insights from FMO and MEP analyses. researchgate.netijnc.ir
Thermodynamic Properties at Varying Temperatures
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the thermodynamic characteristics of this compound (NPBS). Research has successfully calculated various thermodynamic properties, such as heat capacity, entropy, and enthalpy, as a function of temperature. nih.gov These theoretical calculations provide valuable insights into the thermal stability and behavior of the compound under different conditions, which are often challenging to measure experimentally.
A study utilizing the B3LYP/6-31G(d,p) basis set calculated these properties and studied the correlations between them and temperature, offering a comprehensive view of the molecule's thermodynamic profile. nih.gov
Table 1: Theoretically Calculated Thermodynamic Properties of this compound at Various Temperatures
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) |
|---|---|---|---|
| 200 | 185.5 | 35.8 | 490.2 |
| 298.15 | 255.3 | 58.9 | 570.8 |
| 400 | 320.1 | 88.7 | 650.4 |
| 500 | 375.6 | 124.3 | 725.1 |
| 600 | 421.4 | 164.7 | 794.5 |
Note: Data is illustrative and based on findings from computational studies such as those mentioned in the reference. nih.gov Actual values may vary based on the specific computational methods and basis sets used.
Molecular Dynamics Simulations and Conformational Landscape
The conformational flexibility of this compound is a key determinant of its properties and interactions. The bridge connecting the two phenyl rings allows for a range of conformational states. researchgate.net Molecular dynamics (MD) simulations and conformational analysis are used to explore this landscape, identifying the most stable conformers and the energy barriers between them. nih.govmdpi.combiorxiv.org
For derivatives like 4-amino-N-phenylbenzenesulfonamide, computational methods identify the most stable conformation from an ensemble of optimized geometries. nih.gov This is achieved by comparing the total energies of various conformers, providing a foundational 3D skeleton for further analysis. nih.govrsc.org Dihedral angle-relative energy curves, calculated using DFT, map out the potential energy surface as a function of the rotation around key bonds, such as the C-S and S-N bonds, revealing the molecule's preferred spatial arrangements. researchgate.net
Quantum Chemical pKa Prediction and Acidity Studies
Quantum chemical methods have revolutionized the prediction of acid dissociation constants (pKa), a critical parameter for understanding a molecule's behavior in biological systems. rsc.orgamazonaws.comrsc.org For this compound and its analogues, a powerful approach has been developed that establishes strongly correlated linear relationships between aqueous pKa values and equilibrium bond lengths within the sulfonamide group, calculated using DFT. nih.govrsc.org This method avoids the need for complex thermodynamic cycles and can be applied to complex molecules, including those with over 50 atoms. amazonaws.comchemrxiv.org
The geometries of the molecules are optimized at a specific level of theory, such as B3LYP/6-311G(d,p), in both gas and solvent phases to ensure accuracy. rsc.org This approach has proven so reliable that it has been used to identify and correct inaccurate literature values for some sulfonamide drugs, with new experimental measurements matching the predictions closely. amazonaws.comrsc.org
Computational studies have extensively detailed how substituents on either the N-phenyl ring or the benzenesulfonyl ring affect the proton acidity of the sulfonamide N-H group. nih.govrsc.org The electronic nature of these substituents plays a crucial role.
Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing, such as nitro (NO₂) or chloro (Cl) groups, decrease the electron density at the ipso-carbon of the N-phenyl ring. nih.govchemrxiv.org This promotes the conjugation of the sulfonamide nitrogen's lone pair into the aromatic ring. nih.govchemrxiv.org This enhanced resonance stabilization of the resulting anion (conjugate base) and destabilization of the neutral acid form leads to a lower pKa, meaning increased acidity. nih.govchemrxiv.org This effect is also reflected in the molecule's geometry, with an increase in the planarity of the N-H moiety relative to the N-phenyl ring. chemrxiv.org
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (NH₂) increase the electron density, which disfavors delocalization of the nitrogen lone pair, resulting in a higher pKa (lower acidity). nih.gov
A study of 4-amino-N-phenylbenzenesulfonamide derivatives found that the most acidic compound in the series was the 2-Br, 4-NO₂ derivative (pKa = 5.7), while the least acidic was the 4-NH₂ derivative (pKa = 10.22). nih.gov This demonstrates a direct correlation between the electronic effects of the substituents and the acidity. nih.gov
Table 2: Effect of Substituents on Predicted pKa of Sulfonamides
| Compound Class | Substituent Type | Effect on N-Phenyl Ring Electron Density | Predicted pKa Change | Reference |
|---|---|---|---|---|
| 4-amino-N-phenylbenzenesulfonamide derivatives | Electron-Withdrawing (e.g., NO₂) | Decreases | Lower (more acidic) | nih.gov |
A significant challenge in computational chemistry is the accurate pKa prediction for molecules with multiple ionization sites (multiprotic) or those that exist as an equilibrium of structural isomers (tautomers). rsc.orgamazonaws.com The bond-length-based pKa prediction models have been successfully extended to address these complexities. nih.govrsc.org
For multiprotic compounds, the method involves optimizing the geometry of the neutral molecule and the anion formed by deprotonation at the most acidic site. rsc.orgchemrxiv.org This allows for the accurate prediction of the primary pKa value.
For compounds capable of tautomerism, such as N-heterocyclic arenesulfonamides which can exhibit sulfanilamide-sulfanilimide tautomerism, quantum mechanical approaches are crucial. nih.govchemrxiv.org Computational models must consider the different tautomeric forms and their relative stabilities. nih.gov Calculations can predict the dominant tautomer in a given environment and compute the macroscopic pKa value that represents the equilibrium mixture. rsc.orgamazonaws.comrsc.org Recent studies have used computational methods to investigate the relative stabilities of amide and imide tautomeric forms, noting that polar solvents can heighten the stability of the imide form. nih.gov
Influence of Substituents on Proton Acidity
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, researchers can propose and validate reaction mechanisms.
One notable reaction studied computationally is the Smiles-type rearrangement. nist.gov For deprotonated N-acyl aromatic sulfonamides, a mechanism has been proposed based on Density Functional Theory (DFT) calculations. nist.gov This rearrangement involves an intramolecular nucleophilic attack where the amide oxygen attacks the arylsulfonyl group at the ipso-carbon (the carbon atom directly attached to the sulfur). nist.gov This is followed by the loss of sulfur dioxide (SO₂) and a nitrile (R-CN) to form a phenoxide ion. nist.gov Computational modeling supports this pathway by confirming the activation energies involved, providing strong evidence for the proposed mechanism. nist.gov More recent research has also explored radical-triggered Smiles rearrangements under photoredox catalysis conditions for related compounds. nih.gov
N-O Rearrangements and Fragmentation Pathways
Advanced computational and theoretical studies, particularly those employing mass spectrometry, have provided significant insights into the gas-phase behavior of this compound upon collisional activation. The fragmentation of deprotonated this compound is characterized by several distinct and well-documented pathways, which differ from the N-O rearrangement mechanisms observed in other related sulfonamides, such as N-acyl aromatic sulfonamides. nist.gov
Under experimental conditions like electrospray ionization tandem mass spectrometry (ESI-MS/MS), the deprotonated molecule of this compound, with a mass-to-charge ratio (m/z) of 232, undergoes complex fragmentation. nist.gov The primary and most recognized fragmentation pathway involves the neutral loss of a sulfur dioxide (SO2) molecule. nist.govnih.govacs.org This elimination results in the formation of a prominent product ion at m/z 168. nist.gov
Further fragmentation of this m/z 168 ion has been observed to proceed via the loss of a dihydrogen molecule (H2), leading to the formation of a carbazolide anion at m/z 166. nist.govnih.govacs.org Computational and experimental data, including studies with deuterium-labeled compounds, have confirmed that this step occurs through an inter-annular mechanism, which is significantly more favorable energetically than a competing intra-annular H2 loss. nih.govacs.org
In addition to the SO2 elimination pathway, another significant fragmentation route for this compound involves a mechanism that yields an anilide anion (m/z 92). nih.govacs.org This process is facilitated by the specific transfer of a hydrogen atom from the ortho position of the benzenesulfonamide (B165840) moiety to the charge center. nih.govacs.org A less common fragmentation pathway includes the loss of a phenyl radical, which results in the formation of a radical ion with an m/z of 155, a process that notably violates the "even-electron rule". nih.govacs.org
While N-O rearrangements are significant fragmentation pathways for other sulfonamide derivatives, such as deprotonated N-benzoyl aromatic sulfonamides which preferentially form a phenoxide ion, the fragmentation of this compound is dominated by the aforementioned SO2 loss and subsequent rearrangements. nist.gov
Table of Fragmentation Pathways for Deprotonated this compound
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Product Ion Identity | Citation |
|---|---|---|---|---|
| 232 | SO₂ | 168 | [M-H-SO₂]⁻ | nih.gov, acs.org, nist.gov |
| 168 | H₂ | 166 | Carbazolide anion | nih.gov, acs.org, nist.gov |
| 232 | C₆H₄ + SO₂ | 92 | Anilide anion | nih.gov, acs.org, nist.gov |
| 232 | C₆H₅• | 155 | [M-H-C₆H₅]⁻• (Radical ion) | nih.gov, acs.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfur dioxide |
| Anilide |
| N-benzoylbenzenesulfonamide |
Biological Activities and Mechanistic Investigations of N Phenylbenzenesulfonamide Derivatives
Antimicrobial Properties
The antimicrobial effects of N-phenylbenzenesulfonamide derivatives are well-documented, with research highlighting their efficacy against various pathogens. The core of their antimicrobial action often lies in their structural similarity to para-aminobenzoic acid (PABA), a crucial molecule for bacterial survival.
A primary mechanism by which this compound derivatives exert their antibacterial effect is by interfering with the folic acid (vitamin B9) synthesis pathway in bacteria. farmaciajournal.comimpactfactor.org Folic acid is an essential nutrient for bacteria, vital for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. impactfactor.org Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it themselves, making this pathway an attractive target for antimicrobial drugs. farmaciajournal.comimpactfactor.org
This compound derivatives, being structurally analogous to PABA, act as competitive inhibitors in this pathway. evitachem.com This inhibition disrupts the production of dihydrofolic acid, a precursor to the active form, tetrahydrofolic acid, ultimately halting bacterial growth and replication. impactfactor.org
The specific enzyme targeted by this compound derivatives within the folic acid synthesis pathway is dihydropteroate (B1496061) synthase (DHPS). farmaciajournal.com This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a critical step in the synthesis of dihydrofolic acid. farmaciajournal.com
By mimicking PABA, these sulfonamide derivatives bind to the active site of DHPS, preventing the natural substrate from binding and thereby inhibiting the enzyme's function. evitachem.com Molecular docking studies have shown that these compounds can fit into the PABA binding pocket of DHPS, forming interactions with key residues. researchgate.net This competitive inhibition effectively blocks the metabolic pathway, leading to bacterial cell death or the cessation of growth.
Derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Notably, studies have reported their effectiveness against Staphylococcus aureus and Escherichia coli, two common and clinically important pathogens. researchgate.net
For instance, certain this compound derivatives have shown minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli. Another study highlighted a sulfanilamide (B372717) derivative with significant activity against both S. aureus and E. coli. researchgate.net The introduction of various substituents to the this compound core can modulate this activity. For example, some sulfonamides derived from carvacrol (B1668589) have shown excellent antibacterial activity against resistant S. aureus strains, with MIC values ranging from 3.9 to 62.50 ppm. scirp.org
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| N-Ethyl-4-methyl-N-phenylbenzenesulfonamide | E. coli | 15 mm zone of inhibition | |
| N-Ethyl-4-methyl-N-phenylbenzenesulfonamide | S. aureus | 18 mm zone of inhibition | |
| 3-amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4h) | S. aureus | 6.63 mg/mL MIC | |
| 3-amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4d) | E. coli | 6.72 mg/mL MIC | |
| Sulfonamide derived from carvacrol (SULF-1) | Resistant S. aureus | 3.9 to 15.62 ppm MIC | scirp.org |
| Folic acid-sulfonamide conjugate (DS2) | S. aureus | 36.6 mm zone of inhibition, 15.63 μg/mL MIC | nih.gov |
In addition to their antibacterial properties, certain this compound derivatives have been investigated for their potential as antifungal agents. ijpsr.com The search for new antifungal drugs is crucial due to the rise of fungal infections and the development of resistance to existing treatments.
Studies have shown that some derivatives exhibit activity against various fungal species. For example, quinazolin-4-ylamino derivatives containing a phenylbenzenesulfonamide moiety displayed moderate antifungal activity against Aspergillus niger. ijnrd.org Another study reported that a disulfonimide derivative, 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, showed noteworthy antifungal activity. osti.gov Furthermore, certain 5(4H)-oxazolone-based sulfonamides have demonstrated potent antifungal activity against Aspergillus niger and Candida albicans, with MIC values as low as 2-4 µg/mL. mdpi.com
Efficacy Against Pathogenic Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
Anti-inflammatory Activities
This compound derivatives have also emerged as promising candidates for the development of anti-inflammatory drugs. farmaciajournal.com Inflammation is a complex biological response implicated in numerous diseases, and the enzymes involved in this process are key therapeutic targets.
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that play a crucial role in the inflammatory cascade. researchgate.net Research has shown that these compounds can target enzymes such as lipoxygenases (LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net
One study identified an this compound derivative as a potent dual inhibitor of 5-lipoxygenase (5-LO) and mPGES-1. researchgate.net The IC50 values for the inhibition of isolated 5-LO and 5-LO in intact cells were 2.3 µM and 0.4 µM, respectively. researchgate.net Another study highlighted that certain benzenesulfonamide (B165840) derivatives exhibited nanomolar potency against 12-LOX. By inhibiting these enzymes, this compound derivatives can reduce the production of pro-inflammatory lipid mediators like leukotrienes and prostaglandins, thereby mitigating the inflammatory response. researchgate.net
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| This compound derivative (compound 47) | 5-Lipoxygenase (isolated) | 2.3 µM | researchgate.net |
| This compound derivative (compound 47) | 5-Lipoxygenase (intact cells) | 0.4 µM | researchgate.net |
| Benzenesulfonamide derivatives | 12-Lipoxygenase | Nanomolar potency | |
| 3-Benzenesulfonamide derivatives (2-4, 9) | Not specified | 71.2–82.9% edema inhibition | nih.gov |
| Oxime derivatives (11-13) | Not specified | 75.6-80.4% edema inhibition | nih.gov |
Anticancer and Antitumorigenic Potential
This compound and its derivatives have emerged as a significant class of compounds in oncology research, demonstrating notable anticancer and antitumorigenic properties through various mechanisms of action. These compounds have been the focus of extensive research, leading to the development of derivatives with potent activities against different cancer types.
Nonsteroidal Progesterone (B1679170) Receptor Antagonism
A novel class of nonsteroidal progesterone receptor (PR) antagonists has been developed from N-(4-phenoxyphenyl)benzenesulfonamide derivatives. nih.govnih.gov The progesterone receptor plays a crucial role in the female reproductive system, and its antagonists are potential therapeutic agents for hormone-dependent cancers such as breast cancer. nih.gov Researchers identified the benzenesulfonanilide skeleton as a new scaffold for PR antagonists. nih.govnih.gov
Through structural development, a 3-chlorobenzenesulfonyl derivative was identified as a lead compound. nih.govnih.gov Further modifications led to the synthesis of a 3-trifluoromethyl derivative which exhibited the most potent PR-antagonistic activity. nih.govnih.gov This derivative demonstrated high binding affinity for the progesterone receptor and selectivity over the androgen receptor. nih.govnih.gov The development of these nonsteroidal PR antagonists offers a new avenue for the treatment of diseases like breast cancer. nih.gov
HIF-1 Pathway Inhibition
The hypoxia-inducible factor (HIF) pathway is a key target in cancer therapy as it governs tumor adaptation to hypoxic conditions and contributes to resistance to chemotherapy and radiation. acs.orgnih.gov A significant breakthrough in this area was the discovery of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as a novel, small-molecule inhibitor of the HIF-1 pathway. acs.orgnih.gov This compound, also known as KCN-1, was identified through high-throughput screening of a 2,2-dimethylbenzopyran combinatorial library. nih.gov
Mechanistic studies revealed that this inhibitor does not affect the levels of HIF-1α but disrupts the formation of the HIF-1α/HIF-1β/p300/CBP complex by interacting with the transcriptional co-factors p300 and CBP. nih.gov While the initial lead compound had poor aqueous solubility, further synthesis of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides led to analogs with significantly improved solubility while retaining potent HIF-dependent reporter assay inhibition. acs.orgnih.gov For instance, N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide showed a nearly 9000-fold improvement in aqueous solubility. acs.orgnih.gov These compounds maintained IC50 values at or below 5 μM in HIF-dependent reporter assays. acs.orgnih.gov
Histone Deacetylase 3 Inhibition
Novel sulfonamide derivatives have been synthesized and assessed for their inhibitory activity against human histone deacetylases (HDACs). scribd.com One such derivative, 3-Bromo-N-phenylbenzenesulfonamide, has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3). lookchem.com A series of potent chiral inhibitors of HDAC have been developed featuring an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit. nih.gov Among these, N-(2-aminophenyl)-benzamide 15k demonstrated class I selectivity with potent inhibition of HDAC3-NCoR2, showing an IC50 value of 6 nM. nih.gov These inhibitors also induced increased histone H3K9 acetylation in human U937 and PC-3 cell lines. nih.gov
Cytotoxic Activities in Various Cell Lines (e.g., PC-3, HepG-2, MCF-7)
Derivatives of this compound have demonstrated significant cytotoxic effects across a range of cancer cell lines.
PC-3 (Prostate Cancer): N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives were shown to reduce the viability of PC-3 prostate cancer cells. nih.gov Additionally, ortho-sulfonamidochalcones exhibited cytotoxicity against PC-3 cells with IC50 values ranging from 2.1 to 7.9 mg/mL. mdpi.com
HepG-2 (Hepatocellular Carcinoma): Certain chlorinated this compound derivatives displayed excellent in vitro antitumor activity against HepG-2 cells. researchgate.net Specifically, N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide, a combination of sulfonamide and chalcone (B49325) moieties, showed significant cytotoxicity against HepG-2 cells with an IC50 value of 26.0 µM. mdpi.com N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives also proved to be effective in reducing the viability of HepG-2 cells. nih.gov Furthermore, novel chalcone-thienopyrimidine derivatives were found to be cytotoxic to HepG2 cells, inducing cell cycle arrest at various phases. nih.gov
MCF-7 (Breast Cancer): Synthesized chlorinated compounds of this compound have shown promising in vitro antitumor activity against MCF-7 breast cancer cells. researchgate.net A study on novel 1,2,3-triazole derivatives found that one compound exhibited high activity towards the MCF-7 cell line with an IC50 value of 5.03 µM. tjnpr.org Other derivatives in the same study showed moderate activity. tjnpr.org Chalcone-thienopyrimidine derivatives also demonstrated anticancer and antiproliferative activities against MCF-7 cells. nih.gov
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition and Therapeutic Applications
Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a promising strategy for cancer therapy. worktribe.com
A series of 4-arylbenzenesulfonamides, synthesized via palladium nanoparticle-catalyzed Suzuki-Miyaura cross-coupling, were evaluated for their inhibitory activity against human CA isoforms I, II, IX, and XII. worktribe.com While most of these derivatives showed low inhibition against the cytosolic hCA I, they strongly inhibited hCA II and were potent inhibitors of the tumor-associated hCA XII isoform. worktribe.com Notably, some phenyl, naphthyl, and heteroaryl substituted benzenesulfonamides displayed sub-nanomolar inhibition of hCA IX. worktribe.com
Furthermore, the synthesis of benzenesulfonamide-triazole conjugates has yielded compounds with significant CA inhibitory properties. nih.gov Similarly, novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides, created using click chemistry, were found to be medium potency inhibitors of cytosolic CA I and II, and low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. nih.gov For instance, these compounds showed inhibition constants ranging from 1.5 to 38.9 nM against hCA IX and 0.8 to 12.4 nM against hCA XII. nih.gov The 3-amino-4-hydroxy substitution pattern on the benzenesulfonamide ring has been shown to enhance binding to CA isoforms.
Matrix Metalloproteinase Inhibition
This compound derivatives have been identified as noteworthy inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. nih.govwikipedia.org Their increased expression is linked to several pathological conditions, including cancer, arthritis, and cardiovascular diseases. nih.govwikipedia.orgevitachem.com
Specifically, N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives, which are related to this compound, have demonstrated promising and selective inhibitory activity against MMP-9. nih.gov MMP-9, also known as gelatinase B, is particularly implicated in processes like tumor growth, angiogenesis, and inflammation. nih.gov Structure-activity relationship (SAR) studies on these derivatives have been crucial in designing potent and selective MMP inhibitors. For instance, research on heteroarylbenzenesulfonamides has led to the development of compounds with significant inhibitory effects on MMP-2 and MMP-9. nih.gov One such derivative, a thiazole (B1198619) compound, showed higher inhibition of both MMP-2 and MMP-9 compared to reference compounds. nih.gov
The development of biphenylsulfonamide derivatives has also been a focus of research for their potential as MMP inhibitors. evitachem.com These compounds are being investigated for their therapeutic applications in conditions like cancer and arthritis, where MMPs play a crucial role in tissue remodeling. evitachem.com
Table 1: this compound Derivatives as MMP Inhibitors
| Derivative Class | Target MMP(s) | Therapeutic Potential |
|---|---|---|
| N-hydroxy-α-phenylsulfonylacetamides | MMP-9, MMP-13, MMP-1 | Cancer, Inflammation |
| Heteroarylbenzenesulfonamides | MMP-2, MMP-9 | Cancer, Arthritis |
| Biphenylsulfonamides | Various MMPs | Cancer, Arthritis |
Receptor Agonist/Antagonist Activities
This compound derivatives have emerged as potent and selective agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. nih.govresearchgate.net FFA4 is a G protein-coupled receptor that has gained attention as a therapeutic target for metabolic diseases, particularly type 2 diabetes. nih.govresearchgate.net
In one study, a series of this compound derivatives with a SO2-N linkage were synthesized and evaluated for their FFA4 agonistic activity. nih.gov Among these, a specific compound, designated as 2m, demonstrated a pEC50 of 5.66 ± 0.04 and exhibited over 46-fold selectivity against the related Free Fatty Acid Receptor 1 (FFA1). nih.govresearchgate.net Another study focused on non-acidic sulfonamide FFA4 agonists and identified a compound that showed full agonist activity on FFA4 with complete selectivity over FFA1. researchgate.net This compound also demonstrated positive effects on glucose tolerance and insulin (B600854) sensitivity in mouse models of diet-induced obesity. researchgate.net
Table 2: FFA4 Agonistic Activity of this compound Derivatives
| Compound Linkage | Example Compound | pEC50 (FFA4) | Selectivity (vs. FFA1) |
|---|---|---|---|
| SO2-N Linkage | 2m | 5.66 ± 0.04 | >46-fold |
| Non-acidic Sulfonamide | Compound 34 | Full Agonist | Complete |
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in cellular signaling and are major drug targets. nih.govwikipedia.org this compound derivatives have been investigated for their interactions with various GPCRs. nih.govresearchgate.net
Research has shown that certain this compound derivatives can act as selective agonists for specific GPCRs. For instance, in the context of FFA4, which is a GPCR, these derivatives have shown high selectivity. nih.gov One potent FFA4 agonist from this class was also tested against seven other GPCRs and demonstrated receptor selectivity. nih.gov
Furthermore, derivatives of this compound have been explored as agonists for GPR27, an orphan GPCR implicated in neuronal plasticity and energy metabolism. researchgate.net A lead compound, 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide, was identified as a selective GPR27 agonist, and subsequent structure-activity relationship studies led to the discovery of even more potent and efficacious agonists. researchgate.net
The interaction of GPCRs with kinases and arrestins is a key area of study, as it can lead to the development of biased agonists with improved therapeutic profiles. nih.gov The ability of this compound derivatives to selectively activate specific GPCRs highlights their potential for developing targeted therapies.
Free Fatty Acid Receptor 4 (FFA4) Agonism
Anticonvulsant Activity and Neurotoxicity Screening
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in various neurological functions. mdpi.comebi.ac.uk The α7 subtype of nAChRs, in particular, is a target for therapeutic intervention in neurodegenerative diseases due to its role in neuroprotection and modulation of inflammation. mdpi.commdpi.com
While direct studies on the anticonvulsant activity of this compound derivatives through nAChR interaction are not extensively detailed in the provided context, the broader class of sulfonamides has been investigated for various neurological effects. The interaction with nAChRs represents a potential mechanism for the neurological activities of these compounds. Nicotinic receptor activation can influence neurotransmitter release and has been shown to be neuroprotective in various models. nih.gov For instance, activation of α7 nAChRs can protect neurons from glutamate-induced toxicity. nih.gov Given the structural diversity of this compound derivatives, their potential to modulate nAChR activity warrants further investigation to explore their utility as anticonvulsant or neuroprotective agents.
Other Pharmacological Properties of Derivatives
Derivatives of this compound have demonstrated a wide array of other pharmacological activities, underscoring their versatility as a scaffold in medicinal chemistry.
Antiviral Activity: Certain benzenesulfonamide derivatives have been developed as inhibitors of calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn exhibit antiviral properties against flaviviruses like Dengue and Zika virus. nih.gov
Antibacterial and Antifungal Properties: As part of the broader sulfonamide class of drugs, these derivatives have been studied for their antimicrobial effects. farmaciajournal.comnih.gov
Diuretic and Hypoglycemic Effects: Some N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives have been synthesized with the potential for diuretic and hypoglycemic activities. farmaciajournal.com
Carbonic Anhydrase Inhibition: Disulfonamides, which contain two sulfone groups attached to a nitrogen atom, have been reported to possess carbonic anhydrase inhibitory properties. nih.gov
Antimalarial and Antioxidant Activity: Carboxamide derivatives bearing a benzenesulfonamide moiety have been synthesized and shown to have in vitro antimalarial and antioxidant properties. researchgate.net
This diverse range of biological activities highlights the significant potential of this compound and its derivatives in the development of new therapeutic agents for a variety of diseases.
Antidiabetic and Hypoglycemic Actions
The this compound scaffold is a component of several compounds investigated for their potential to manage diabetes mellitus. These derivatives often function as hypoglycemic agents, with mechanisms that can include the modulation of key metabolic regulators like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or by acting as sulfonylurea-like agents to stimulate insulin secretion. nih.govnih.gov
In one study, a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antidiabetic activity in a streptozotocin-induced diabetic rat model. nih.gov Several of these compounds demonstrated significant hypoglycemic properties. For instance, compounds 12 and 13 showed a notable reduction in blood glucose levels when administered at a dose of 100 mg/kg. nih.gov This suggests that the benzenesulfonamide structure could serve as a promising backbone for new oral antidiabetic agents, functioning in a manner analogous to sulfonylurea drugs. nih.gov
Another avenue of research focuses on this compound derivatives as selective PPARγ modulators. PPARγ is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.gov While full PPARγ agonists are effective, they are associated with significant side effects. Partial agonists, such as compounds based on the this compound scaffold, have shown similar insulin-sensitizing efficacy with a potentially better safety profile. nih.gov A key example is INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide), a partial agonist that has undergone clinical investigation. nih.gov Structure-activity relationship (SAR) studies on this scaffold have revealed that the sulfonamide moiety is crucial for activity. The ligand forms two critical hydrogen bonds with Tyr327 of the PPARγ receptor: one from the sulfonamide N-H and another to one of the sulfonyl oxygens. nih.gov
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound 12 | N-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonamide | Significant reduction in blood glucose in diabetic rats (100 mg/kg) | nih.gov |
| Compound 13 | N-(4-(4-bromophenyl)thiazol-2-yl)benzenesulfonamide | Significant reduction in blood glucose in diabetic rats (100 mg/kg) | nih.gov |
| INT131 | 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | Partial PPARγ agonist (EC50 = 2 nM) | nih.gov |
| Glibenclamide (Reference) | 5-chloro-N-(2-(4-(cyclohexylcarbamoylsulfamoyl)phenyl)ethyl)-2-methoxybenzamide | 32.7% blood glucose lowering activity (5 mg/kg) | nih.gov |
Diuretic and Antihypertensive Properties
The sulfonamide group is a well-established pharmacophore in diuretic drugs, and this compound derivatives have been explored for this purpose. farmaciajournal.comfarmaciajournal.com Their diuretic effect is often linked to the inhibition of carbonic anhydrase in the renal tubules. This inhibition leads to decreased sodium reabsorption and consequently, increased water excretion. The resulting reduction in plasma volume contributes to their antihypertensive effects. farmaciajournal.comfarmaciajournal.comrsc.org
Research into benzenesulfenamide derivatives, which are structurally related to benzenesulfonamides, has also yielded compounds with significant antihypertensive properties. nih.gov A series of 1-arylpiperazine-4-benzenesulfenamides, in particular, demonstrated marked antihypertensive activity in animal models. nih.gov For comparison, corresponding benzenesulfinamide (B100797) and benzenesulfonamide analogs were also synthesized and evaluated. nih.gov Furthermore, some benzenesulfonamide derivatives have been shown to exert their blood pressure-lowering effects through mechanisms like endothelin receptor blockade. cerradopub.com.br
Antiglaucoma Agents
The mechanism underlying the use of this compound derivatives as antiglaucoma agents is primarily their ability to inhibit carbonic anhydrase (CA). farmaciajournal.comfarmaciajournal.com Carbonic anhydrase is a key enzyme in the ciliary processes of the eye, where it catalyzes the formation of bicarbonate, a necessary step in the production of aqueous humor. By inhibiting CA, these compounds reduce the rate of aqueous humor formation, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucoma. tandfonline.comnih.gov
Studies have investigated the inhibitory effects of various benzenesulfonamide derivatives on different human carbonic anhydrase (hCA) isozymes, particularly hCA I and hCA II, which are abundant in the eye. tandfonline.com For example, a series of tosylated aromatic amine derivatives were evaluated, showing a range of inhibitory potencies. tandfonline.com Acetazolamide (B1664987), a clinically used sulfonamide, serves as a common reference compound in these studies. The research aims to develop potent and isozyme-selective inhibitors to maximize efficacy in lowering IOP while minimizing systemic side effects. tandfonline.com
| Compound | Structure | Target | Inhibition Constant (KI) | Reference |
|---|---|---|---|---|
| 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide | 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide | hCA II | 0.612 µM | tandfonline.com |
| 4-Methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide | 4-Methyl-N-(2,4,6-trimethyl-phenyl)-benzenesulfonamide | hCA II | 0.425 µM | tandfonline.com |
| 4-Methyl-N-o-tolyl-benzenesulfonamide | 4-Methyl-N-o-tolyl-benzenesulfonamide | hCA II | 0.407 µM | tandfonline.com |
| Acetazolamide (Reference) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | hCA II | 0.012 µM | tandfonline.com |
Antiviral Activity (e.g., HCV inhibitors)
Substituted N-phenylbenzenesulfonamides (SPBS) have been identified as a novel class of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase NS5B. nih.gov This enzyme is essential for viral replication, making it a prime target for antiviral drug discovery. nih.gov
Screening efforts identified SPBS compounds that reversibly inhibit the NS5B polymerase of HCV genotype 1b with IC₅₀ values as low as 40 nM. nih.gov Mechanistic studies, including co-crystal structure analysis, revealed that these inhibitors bind to an allosteric site on the enzyme known as thumb site II. nih.gov The binding is characterized by hydrogen bonds to the main chain of amino acid residues Ser476 and Tyr477, and to the side chain of Arg501. Additionally, van der Waals interactions with hydrophobic residues such as Leu419, Met423, Ile482, Leu497, and Trp528 stabilize the inhibitor in the binding pocket. nih.gov These compounds demonstrated antiviral activity against subgenomic replicons of HCV genotypes 1a and 1b. nih.gov
| Compound Class | Target | Mechanism | Activity | Reference |
|---|---|---|---|---|
| Substituted N-phenylbenzenesulfonamides (SPBS) | HCV NS5B Polymerase | Allosteric non-nucleoside inhibitor (binds to thumb site II) | IC50 values up to 40 nM against genotype 1b polymerase | nih.gov |
Antidepressant Effects
Certain this compound derivatives have been investigated for potential antidepressant activity. farmaciajournal.com For some synthesized compounds, this effect was reported to be more potent than that of the established antidepressant imipramine (B1671792) in preclinical models. farmaciajournal.com While the specific mechanisms for this class of compounds are not fully elucidated, the antidepressant effects of various chemical entities are often linked to the modulation of monoamine neurotransmitter systems (e.g., serotonin, norepinephrine) or glutamate (B1630785) receptor signaling. doi.orgnih.gov For example, research on other scaffolds has shown that inhibition of the monoamine oxidase (MAO) enzyme can be a viable strategy for treating depression. nih.gov
Modulation of Cholinesterase Activity
Derivatives of this compound have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). farmaciajournal.comfarmaciajournal.com The inhibition of these enzymes, particularly AChE, increases the levels of the neurotransmitter acetylcholine in the brain. This is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
In one study, a series of amine sulfonamide derivatives were synthesized and tested for their inhibitory effects on AChE. nih.gov The results showed that some of the synthesized compounds were potent inhibitors of the enzyme. nih.gov For instance, specific derivatives exhibited Kᵢ values in the low micromolar range, indicating effective enzyme inhibition. nih.gov Molecular docking studies are often employed to understand how these inhibitors interact with the active site of the cholinesterase enzymes, guiding further structural modifications to improve potency and selectivity. researchgate.net
| Compound Series | Target Enzyme | Inhibitory Activity (KI range) | Reference |
|---|---|---|---|
| Amine sulfonamide derivatives (1i-11i) | Acetylcholinesterase (AChE) | 2.26 ± 0.45 to 3.57 ± 0.97 µM (for series 10 and 10i) | nih.gov |
| Amine sulfonamide derivatives (1i-11i) | Glutathione S-transferase (GST) | 22.76 ± 1.23 to 49.29 ± 4.49 µM | nih.gov |
| Amine sulfonamide derivatives (1i-11i) | α-Glycosidase (α-GLY) | 95.73 ± 13.67 to 102.45 ± 11.72 µM (for series 10 and 10i) | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the chemical structure to understand how different functional groups and their positions influence biological activity.
For antidiabetic activity targeting PPARγ, SAR studies of INT131 analogs revealed several key insights. nih.gov The central sulfonamide N-H and one of the sulfonyl oxygens are critical, as they form hydrogen bonds with the receptor. A π-π stacking interaction between the headgroup benzene (B151609) ring (ring A) and Phe363 of the receptor also promotes binding. nih.gov Studies showed that maintaining a bromine atom at position 4 of ring A and having a sulfonamide moiety were features of the most potent ligands. nih.gov
For antiglaucoma activity via carbonic anhydrase (CA) inhibition, the unsubstituted sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group essential for activity. SAR studies focus on the substituents on the phenyl rings. For instance, in a series of tosylated aromatic amines, the nature and position of substituents on the N-phenyl ring significantly affected the inhibitory potency against hCA I and hCA II. tandfonline.com Generally, modifications that alter the electronic properties or steric bulk of the molecule can fine-tune its affinity and selectivity for different CA isozymes. tandfonline.com
For antibacterial sulfonamides , while a different application, the established SAR provides foundational principles. The p-amino group on the benzenesulfonamide ring is essential for activity, mimicking the natural substrate p-aminobenzoic acid (PABA). The sulfonamide group must be directly attached to the benzene ring, and while substitutions on the sulfonamide nitrogen (N1) are tolerated and can modulate activity, disubstitution at N1 leads to inactive compounds.
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and benzenesulfonamide rings. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the design of more potent and selective compounds.
Research into derivatives of this compound as agonists for the free fatty acid receptor 4 (FFA4), a target in metabolic diseases, has revealed key insights. A study that synthesized and evaluated twenty-eight this compound and related derivatives found that the linkage type and substituent placement are critical for activity. researchgate.netnih.gov For instance, in a series of SO2-N linked compounds, derivative 2m showed a pEC50 of 5.66 ± 0.04 and over 46-fold selectivity against the related receptor FFA1. researchgate.netnih.gov This highlights the importance of the sulfonamide linker in achieving potent and selective agonism.
In the context of anticancer research, the substitution pattern on the phenyl ring of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which are structurally related to N-phenylbenzenesulfonamides, has been systematically evaluated. acs.orgacs.org The antiproliferative activities of these compounds were found to be in the nanomolar range across various cancer cell lines. acs.org The nature and position of substituents on the B-aromatic ring significantly impacted their efficacy and ability to bind to the colchicine-binding site on tubulin. acs.org
Furthermore, studies on 4-amino-N-phenylbenzenesulfonamide derivatives have shown that substituents on the N-phenyl ring affect the acidity of the –SO2NH– proton. rsc.org This change in acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its biological activity and pharmacokinetic properties. The electron-withdrawing or donating nature of the substituent directly modulates the electronic environment of the sulfonamide nitrogen, impacting its interaction with biological targets. rsc.org For example, electron-withdrawing groups generally increase the acidity of the sulfonamide proton. rsc.org
The influence of halogen and methyl substituents has also been noted for enhancing antibacterial activity in certain this compound derivatives. Specifically, the presence of chlorine and methyl groups can lead to improved antibacterial efficacy.
The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on reported research findings.
| Derivative Class | Substituent/Modification | Observed Effect on Biological Activity | Target/Activity | Reference |
| FFA4 Agonists | SO2-N Linkage | Essential for potent and selective agonism. | Free Fatty Acid Receptor 4 (FFA4) | researchgate.netnih.gov |
| Anticancer Agents (PIB-SOs) | Substituents on Phenyl Ring B | Affects antiproliferative activity and tubulin binding. | Tubulin | acs.org |
| Antibacterial Agents | Chlorine and Methyl Groups | Enhanced antibacterial activity. | Bacterial Targets | |
| General | N-Phenyl Ring Substituents | Modulates acidity (pKa) of the sulfonamide proton, affecting ionization and target interaction. | Various | rsc.org |
Essential Pharmacophoric Features for Target Binding
A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. acs.orgirjmets.com For this compound derivatives, several studies have identified key pharmacophoric features that are critical for their binding and subsequent biological activity. These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas (H), and aromatic rings (AR). acs.orgnih.gov
In the development of inhibitors for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2), ligand-based pharmacophore models were constructed. acs.orgnih.gov These models revealed that a combination of specific features is necessary for potent inhibition. For instance, one successful model incorporated HBAs, HBDs, and hydrophobic regions, correctly identifying novel inhibitors from a database. acs.orgnih.gov The sulfonamide moiety itself is a key contributor to these features, with the sulfonyl oxygens acting as strong hydrogen bond acceptors and the NH group acting as a hydrogen bond donor. brieflands.com
For anticonvulsant activity, the essential pharmacophoric features of benzothiazole-coupled sulfonamide derivatives have been described. brieflands.com These include:
An aromatic ring (the benzothiazole (B30560) A ring) acting as a lipophilic domain.
An electron donor system (D) provided by the sulfur and nitrogen atoms.
A hydrogen bonding domain (HBD/HBA) in the form of the NH-(O=S=O) group. brieflands.com
This arrangement of features is believed to be crucial for interaction with the target receptor site. brieflands.com
A study on imidazo[4,5-b]pyridine derivatives, which can be bioisosterically related to the N-phenyl portion of the scaffold, used Hologram QSAR (HQSAR) to identify key structural fragments contributing to activity. nih.gov This approach helps to understand which parts of the molecule are essential for binding and can be considered part of the pharmacophore.
The general pharmacophoric model for this compound derivatives often involves the two aromatic rings providing hydrophobic interactions and a central sulfonamide linker providing key hydrogen bonding capabilities. The specific spatial arrangement and the electronic properties of the substituents on the rings then fine-tune the binding to the specific target. science.gov
| Pharmacophoric Feature | Chemical Moiety | Role in Target Binding | Associated Activity | Reference |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens (-SO₂) | Forms hydrogen bonds with receptor residues. | General, 17β-HSD2 Inhibition, Anticonvulsant | acs.orgnih.govbrieflands.com |
| Hydrogen Bond Donor (HBD) | Sulfonamide N-H | Forms hydrogen bonds with receptor residues. | General, 17β-HSD2 Inhibition, Anticonvulsant | acs.orgnih.govbrieflands.com |
| Aromatic Rings / Hydrophobic Areas | Phenyl and Benzene Rings | Participate in hydrophobic and π-stacking interactions. | General, 17β-HSD2 Inhibition, Anticonvulsant | acs.orgnih.govbrieflands.com |
| Electron Donor System | Heterocyclic atoms (e.g., in benzothiazole) | Electronic interactions with the target. | Anticonvulsant | brieflands.com |
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.govrjb.ro This method is invaluable for understanding the binding modes of this compound derivatives at the atomic level and for predicting their binding affinities, often expressed as a docking score or binding energy (kcal/mol). nih.govacademie-sciences.fr
In the search for novel antitumor agents, molecular docking was performed on chlorinated this compound derivatives. researchgate.net For the most effective compound, 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide, docking studies were used to evaluate its potential interaction with the Kaposi's sarcoma-associated herpesvirus (KSHV) thymidylate synthase complex. researchgate.net Such studies help to visualize how the ligand fits into the active site and which specific amino acid residues it interacts with.
Similarly, docking studies on mono- and di-sulfonamide derivatives as potential acetylcholinesterase (AChE) inhibitors determined their binding energies and modes. wiley.com The most active compound, M1 , exhibited a low CDOCKER energy of -65.834 kcal/mol, indicating a strong predicted binding affinity. These computational predictions help to rationalize the experimentally observed inhibitory activity. wiley.com
For a series of N-substituted sulfonamides designed as potential anticancer therapeutics, molecular docking analysis against the target 1AZM revealed binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov These values were superior to the standard drug acetazolamide (-5.25 kcal/mol), suggesting the designed derivatives could be more effective inhibitors. nih.gov The analysis of binding interactions typically reveals key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, docking of sulfonamide derivatives into the penicillin-binding protein 2X (PBP-2X) active site showed hydrogen bond interactions between the sulfonamide group and residues like GLY664 or PRO420. rjb.ro
The table below presents a summary of molecular docking studies on this compound derivatives, showcasing their predicted binding affinities against various biological targets.
| Compound/Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |
| N-Substituted Sulfonamides | Anticancer Target (1AZM) | -6.8 to -8.2 | Favorable binding affinities compared to standard. | nih.gov |
| Mono-sulfonamide (M1 ) | Acetylcholinesterase (AChE) | -65.834 (CDOCKER Energy) | Strong binding interaction predicted. | wiley.com |
| 4-chloro-N-(4-(isoxazol-3-yl)phenyl) benzenesulfonamide | KSHV Thymidylate Synthase | Not specified | Potential interaction evaluated. | researchgate.net |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.13 | Hydrogen bonding with active site residues. | rjb.ro |
| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | -6.63 | Hydrogen bond with GLY664. | rjb.ro |
These computational approaches, including SAR analysis, pharmacophore modeling, and molecular docking, provide a powerful, synergistic framework for the rational design and discovery of new therapeutic agents based on the versatile this compound scaffold.
Applications of N Phenylbenzenesulfonamide in Materials Science
Potential in Electrochromic Devices
Electrochromic devices are technologies that can reversibly and persistently change their optical properties, such as color and transparency, when a low voltage is applied. diva-portal.orgresearchgate.net This functionality is based on electrochromic materials that undergo electrochemical oxidation and reduction reactions. researchgate.net While inorganic materials like tungsten oxide are commonly used, organic compounds are also an area of active research. diva-portal.orgnih.gov
Sulfonamide-based compounds, including derivatives of N-Phenylbenzenesulfonamide, are explored in materials science for their potential application in electrochromic devices. evitachem.com The core structure can be functionalized to tune the electronic and, consequently, the optical properties of the resulting material. These organic molecules could potentially be integrated into the device, for instance, as part of a polymer electrolyte layer or as the primary electrochromic material itself. diva-portal.org A typical electrochromic device consists of several layers, as detailed in the table below.
Table 1: Generic Structure of an Electrochromic Device
| Component | Function | Common Materials |
|---|---|---|
| Transparent Conductor | Allows electricity to enter the device while remaining transparent. | Indium Tin Oxide (ITO), Fluorine-doped Tin Oxide (FTO) nih.gov |
| Electrochromic Layer | Changes color upon ion insertion/extraction. | Tungsten Oxide (WO₃), Prussian Blue researchgate.netnih.gov |
| Ion Conductor (Electrolyte) | Facilitates the movement of ions between the electrochromic and counter electrode layers. | Polymer electrolytes, ionic liquids diva-portal.org |
| Counter Electrode | Stores ions to ensure charge balance. | Nickel Oxide (NiO), Iridium Oxide (IrO₂) |
This table illustrates the fundamental components of an electrochromic device where organic materials derived from this compound could potentially be incorporated.
Ligands in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound and its derivatives can function as ligands. evitachem.comevitachem.com The nitrogen and oxygen atoms in the sulfonamide group possess lone pairs of electrons that can be donated to a metal center, facilitating the formation of stable complexes.
The structure of the ligand is crucial in determining the properties of the resulting coordination compound. By modifying the phenyl rings of this compound—for example, by adding substituent groups—researchers can fine-tune the electronic and steric properties of the ligand. This, in turn, influences the geometry, stability, and reactivity of the metal complex. uni-wuerzburg.de Chiral derivatives of disulfonamides have been used to create complexes that act as catalysts in asymmetric synthesis. researchgate.net
Table 2: Examples of this compound Derivatives in Chemical Synthesis
| Compound Derivative | Noted Application/Role |
|---|---|
| 3-Bromo-N-phenylbenzenesulfonamide | Serves as an intermediate building block in organic synthesis. evitachem.com |
| 2-Fluoro-N-phenylbenzenesulfonamide | Utilized in the synthesis of advanced materials and bio-functional hybrid compounds. |
| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | A disulfonimide group compound whose chiral derivatives can form complexes used as catalysts. researchgate.net |
This table highlights specific derivatives and their roles, demonstrating the versatility of the core structure in synthetic applications, including the formation of ligands.
Preparation of Functional Materials
The N-phenylated sulfonamide structure is a valuable component in the synthesis of advanced functional polymers, such as aramids (aromatic polyamides) and polyimides. These polymers are known for their high thermal stability and robust mechanical properties, but their applications can be limited by poor solubility, which makes processing difficult. ntu.edu.tw
Introducing N-phenyl groups into the polymer backbone, as can be achieved using monomers derived from this compound, is a strategy to improve the solubility of these high-performance polymers. The phenyl substitution disrupts the strong intermolecular hydrogen bonding that typically exists in polyamides, making the resulting polymers soluble in common organic solvents without significantly compromising their desirable thermal and mechanical characteristics. ntu.edu.tw
One study detailed the synthesis of a series of organosoluble aromatic poly(N-phenylamide-imide)s and poly(N-phenylamide-amide)s from a diamine monomer featuring N-phenylated amide linkages. These polymers were readily soluble and could be cast from solution to form transparent, tough, and flexible films with high tensile strengths. ntu.edu.tw
Table 3: Properties of Polymers Synthesized with N-Phenylated Monomers
| Polymer Type | Inherent Viscosity (dL/g) | Glass-Transition Temperature (°C) | Decomposition Temperature (10% Weight Loss, N₂) |
|---|---|---|---|
| Poly(N-phenylamide-imide)s | 0.58–0.82 | 230–258 | > 500 °C |
Data sourced from a study on new soluble aromatic polyamides and polyimides. ntu.edu.tw
Furthermore, research has shown the preparation of poly(N-(4-vinylphenyl)sulfonamide)s. In this work, a vinyl group was present on one of the phenyl rings, allowing for radical polymerization to create polymers with a sulfur-nitrogen bond motif, a class of materials noted for properties like high solubility in polar solvents. wiley.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-phenylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis of this compound typically involves reacting aniline with benzenesulfonyl chloride. Key factors include the choice of base (e.g., pyridine, triethylamine) and solvent (e.g., THF, DCM). Pyridine in THF yields ~90%, while triethylamine in DCM achieves ~85% . Inorganic bases like NaOH result in lower yields (~44%) due to side reactions. Solvent-free methods using ZnO nanoparticles are emerging for eco-friendly synthesis .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, particularly for verifying sulfonamide bond formation and substituent positions . High-Performance Liquid Chromatography (HPLC) coupled with liquid-liquid microextraction (LLME) enables trace-level detection in environmental samples, with detection limits as low as 0.1 µg/L . UV-Vis spectroscopy and molar conductivity measurements are used to analyze metal complexes of sulfonamide derivatives .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodology : Antimicrobial activity is assessed via microbial inhibition assays (e.g., using Bacillus subtilis BGA) with optimized spore concentrations and trimethoprim additives to enhance sensitivity . Antiviral potential against HIV-1 is evaluated using reverse transcriptase inhibition assays and cytotoxicity profiling in human cell lines (e.g., MT-4 cells) .
Advanced Research Questions
Q. What are the mechanistic challenges in microbial degradation of this compound in natural environments?
- Methodology : While microbial degradation is promising for environmental remediation, the pathways remain poorly understood. Advanced studies use metagenomic analysis and isotopic labeling to track degradation intermediates. Synergistic effects with co-pollutants (e.g., heavy metals) require multi-species biofilm models to simulate real-world conditions .
Q. How can crystallography and computational docking improve the design of sulfonamide-based β-lactamase inhibitors?
- Methodology : X-ray crystallography resolves binding modes of sulfonamide derivatives (e.g., boronic acid analogs) with β-lactamases, guiding structure-activity relationship (SAR) studies. Molecular docking simulations predict interactions with catalytic residues (e.g., Ser64 in AmpC β-lactamase), enabling rational modifications to enhance affinity .
Q. What experimental design strategies optimize sulfonamide detection in complex matrices like milk?
- Methodology : Plackett-Burman designs assess variables (e.g., spore concentration, trimethoprim levels) in microbial bioassays. Logistic regression models quantify detection limits, achieving sensitivity close to regulatory thresholds (100 µg/L) . Green chemistry principles further guide solvent selection and waste reduction in analytical workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
